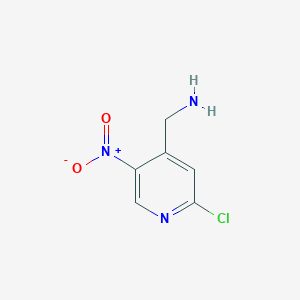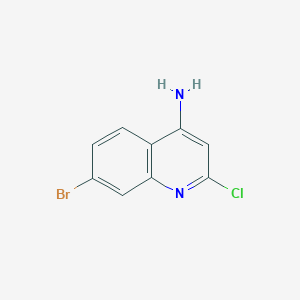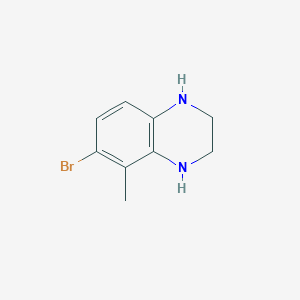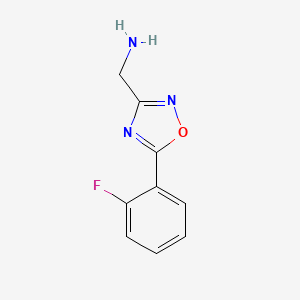
(2-Chloro-5-nitropyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-nitropyridin-4-yl)methanamine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position and a nitro group at the 5-position on the pyridine ring, along with a methanamine group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitropyridin-4-yl)methanamine typically involves multiple steps. One common method starts with the nitration of pyridine to form 2-amino-5-nitropyridine. This intermediate is then subjected to hydrolysis to yield 2-hydroxy-5-nitropyridine, which is subsequently chlorinated to produce 2-chloro-5-nitropyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Chloro-5-nitropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-5-aminopyridin-4-yl)methanamine.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学的研究の応用
(2-Chloro-5-nitropyridin-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of (2-Chloro-5-nitropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity .
類似化合物との比較
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: Similar structure but lacks the nitro group.
(5-Nitropyridin-2-yl)methanamine: Similar structure but with different positioning of the chloro and nitro groups.
(4-Chloropyridin-2-yl)methanamine: Similar structure but with different positioning of the chloro group.
Uniqueness
(2-Chloro-5-nitropyridin-4-yl)methanamine is unique due to the specific positioning of the chloro and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for targeted modifications and applications in various fields of research and industry.
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
(2-chloro-5-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2,8H2 |
InChIキー |
YRKXSYYUGJWFSD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)

![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)

